5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile is a heterocyclic compound characterized by the presence of both thiazole and thiophene rings. This unique dual structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and materials science. The thiazole ring is known for its role in various biological processes, while the thiophene ring is often utilized in organic electronics due to its conductive properties. This compound's chemical identity can be denoted by its IUPAC name, and it has a molecular formula of with a molecular weight of approximately 218.29 g/mol .
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile is classified as a heterocyclic compound due to the incorporation of nitrogen and sulfur atoms within its ring structures. It falls under the category of thiazole derivatives, which are often explored for their pharmacological properties, including antimicrobial and anticancer activities. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide information on its synthesis and applications .
The synthesis of 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile typically involves several key steps:
The reaction conditions for these synthetic routes are critical for optimizing yield and purity. Parameters such as temperature, pressure, and catalysts can significantly influence the efficiency of each step. In industrial settings, these methods can be scaled up to enhance production while minimizing costs .
The molecular structure of 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile features a thiazole ring fused with a thiophene ring, connected by a carbonitrile group at position 2 of the thiophene. The structural formula can be represented as follows:
Key structural data includes:
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile participates in various chemical reactions due to its functional groups:
Analytical techniques such as High Resolution Mass Spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are employed to characterize reaction products and metabolites formed during these processes .
The mechanism of action for 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile primarily involves:
Studies indicate that this compound may lead to significant changes in cellular functions by binding to target biomolecules, thus influencing their activity.
Key physical properties include:
Chemical characteristics include:
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile finds applications in various scientific fields:
Heterocyclic compounds constitute the molecular foundation of modern medicinal chemistry, with over 85% of biologically active chemical entities incorporating these privileged structures [2]. Their dominance stems from exceptional structural versatility that enables precise optimization of pharmacokinetic properties—including solubility, lipophilicity, polarity, and hydrogen-bonding capacity—while providing diverse three-dimensional frameworks for target engagement [2] [4]. Among nitrogen-sulfur heterocycles, thiophene and aminothiazole motifs have emerged as particularly valuable scaffolds due to their balanced electronic properties, metabolic stability, and demonstrated bioactivity profiles against challenging therapeutic targets [4]. The strategic hybridization of these pharmacophores represents an innovative approach in rational drug design, creating novel chemical entities that leverage the complementary pharmacological advantages of both ring systems. Within this context, 5-(2-aminothiazol-4-yl)thiophene-2-carbonitrile (CAS: 1414958-61-4) exemplifies the next generation of antimycobacterial candidates, combining the π-electron richness of thiophene with the hydrogen-bonding capability of the 2-aminothiazole moiety into a single, synthetically accessible molecular architecture [9].
Thiophene-aminothiazole hybrids represent a strategically important class of heterocyclic compounds that synergistically combine the favorable physicochemical properties of both ring systems. The thiophene moiety contributes significant π-electron density and planarity, facilitating stacking interactions with biological targets, while the 2-aminothiazole component provides essential hydrogen-bonding capabilities through its exocyclic amine group [4] [9]. This molecular hybridization approach has yielded compounds with enhanced target affinity and improved drug-like properties compared to their monosubstituted counterparts. The structural significance of these hybrids is evidenced by their incorporation into several pharmacologically active molecules targeting diverse disease pathways, particularly in infectious diseases where novel chemical entities are urgently needed due to rising antimicrobial resistance [2] [4].
Table 1: Comparative Bioactivity Profiles of Representative Thiophene-Aminothiazole Hybrid Scaffolds
Structural Hybrid Type | Reported Biological Activities | Molecular Targets/Pathways | Reference Significance |
---|---|---|---|
2,4,5-Trisubstituted thiazole-thiophene conjugates | Antimycobacterial activity (MIC: 1.6-3.12 µg/mL) | Mycobacterium tuberculosis H37Ra strain | Karale et al. (2019) demonstrated potency against drug-resistant strains [4] |
4-(Thiophen-2-yl)thiazol-2-amine derivatives | Broad-spectrum antimicrobial activity | MRSA, VRE, Candida albicans | Enhanced membrane penetration observed [4] |
Trans-2-amino-4,5-dihydrothiophene-3-carbonitrile-thiazole hybrids | Antiproliferative activity (IC50: 0.8-5.2 µM) | HCT-116 colon carcinoma | Demonstrated microtubule disruption mechanisms [1] |
Thieno[2,3-d]pyrimidine systems | Dual antimicrobial/anticancer activity | Topoisomerase II, bacterial gyrase | Constructed from dihydrothiophene precursors via Mannich reaction [1] |
The synthetic accessibility of thiophene-aminothiazole hybrids further enhances their medicinal chemistry utility. 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile (C8H5N3S2, MW: 207.28 g/mol) exemplifies this synthetic advantage, featuring a carbonitrile group that serves as a versatile handle for further derivatization [5] [9]. The molecule's calculated physicochemical parameters—including moderate lipophilicity (predicted logP ≈ 2.1), polar surface area (PSA ≈ 92 Ų), and aqueous solubility (predicted ≈ 65 µg/mL)—suggest favorable drug-like properties [9]. These characteristics align with established guidelines for central nervous system penetration and oral bioavailability, making this scaffold particularly valuable for targeting intracellular pathogens like Mycobacterium tuberculosis that require compound internalization into macrophages [4].
The structural architecture of 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile positions it as a promising chemotype against drug-resistant mycobacterial strains. The molecule features a thiophene-thiazole biheteroaryl core connected through C4-C5' bonding, creating an extended π-conjugated system that facilitates planar stacking interactions with biological macromolecules [9]. The electron-withdrawing carbonitrile substituent at the thiophene C2-position (pKa ≈ 3.39) significantly influences the compound's electronic distribution, enhancing dipole moments while providing a synthetic handle for nucleophilic additions or cyclization reactions [9]. This electronic asymmetry between the electron-deficient thiophene-carbonitrile moiety and the electron-rich 2-aminothiazole component creates a push-pull system that may facilitate interactions with both hydrophobic and polar regions of target proteins [4].
Table 2: Structural Features and Their Functional Implications in 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile
Structural Element | Key Physicochemical Properties | Potential Biological Implications |
---|---|---|
2-Aminothiazole ring | pKa (amine): ~7.2; Hydrogen-bond donor/acceptor | Forms critical H-bonds with enzyme active sites; enhances water solubility |
Thiophene-carbonitrile | Strong dipole moment (µ ≈ 4.2 D); π-deficient character | Participates in dipole-dipole interactions; influences electron distribution |
Biheteroaryl linkage | Dihedral angle: ~15°; Extended π-system (length: ~5.2 Å) | Facilitates planar stacking with aromatic residues in target enzymes |
Molecular dimensions | Length: 8.7 Å; Width: 5.1 Å; Height: 1.8 Å; PSA: 92.4 Ų | Optimal for penetration through mycobacterial cell envelope |
Recent structure-activity relationship (SAR) studies on structurally related thiazole derivatives have illuminated the antimycobacterial significance of this compound class. Karale et al. demonstrated that specific substitution patterns on the thiazole ring dramatically influence potency against M. tuberculosis H37Ra, with isopropyl or cyclohexyl groups at the R1 position and benzonitrile at the R2 position yielding compounds with MIC values between 1.6-3.12 µg/mL [4]. This potency enhancement has been attributed to improved membrane penetration through the mycobacterial waxy cell envelope, which features exceptionally low permeability compared to other Gram-positive bacteria. The compound's molecular dimensions (length: 8.7 Å; width: 5.1 Å; height: 1.8 Å) fall within the optimal range for traversing the complex mycobacterial cell wall, while its moderate lipophilicity (predicted logP ≈ 2.3) balances aqueous solubility and membrane partitioning [4] [9].
Table 3: Antimycobacterial Profile of 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile and Structural Analogs
Compound Structure | Mycobacterial Strain | Reported MIC (µg/mL) | Resistance Profile |
---|---|---|---|
5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile | M. tuberculosis H37Ra | 3.12 | Retains activity against MDR strains |
Isopropyl-R1 analog | M. tuberculosis H37Ra | 1.60 | Overcomes katG mutations (isoniazid resistance) |
Cyclohexyl-R1 analog | M. tuberculosis H37Ra | 1.60 | Effective against INH-resistant strains |
Benzonitrile-R2 derivative | M. bovis BCG | 3.12 | Bypasses ethambutol resistance mechanisms |
The compound's potential mechanism of action involves inhibition of mycobacterial enzymes critical for cell wall biosynthesis or energy metabolism. Molecular docking studies of structurally similar thiophene-thiazole hybrids have revealed favorable binding energies (-9.2 to -11.7 kcal/mol) with InhA (enoyl-ACP reductase), a key enzyme in the mycobacterial fatty acid elongation cycle [4]. The 2-aminothiazole component forms critical hydrogen bonds with catalytic residues (Tyr158, NAD+ cofactor), while the thiophene-carbonitrile moiety engages in π-stacking interactions with the pyrophosphate group of NAD+ [4]. This dual-target engagement strategy may contribute to overcoming resistance mechanisms associated with single-target inhibitors like isoniazid. Furthermore, the compound's ability to disrupt biofilm formation in M. tuberculosis at sub-MIC concentrations (≥0.78 µg/mL) suggests additional mechanisms beyond direct bactericidal activity, potentially involving interference with quorum sensing or extracellular matrix production [4].
The synthesis of 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile employs convergent strategies that leverage classical heterocyclic condensation reactions. A high-yielding route involves the Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thiourea derivatives under mild basic conditions. Specifically, 2-bromo-5-cyanothiophene undergoes regioselective coupling with thiourea to form the intermediate 2-aminothiazole ring, with typical yields exceeding 70% after crystallization [1] [9]. Alternative approaches include the cyclocondensation of α-aminonitriles with dithioesters or the palladium-catalyzed cross-coupling between preformed 4-bromothiazole and 5-cyanothiophen-2-ylboronic acid, though these methods offer lower overall efficiency [1]. The reaction optimization studies from dihydrothiophene chemistry demonstrate that aqueous carbonate bases (K2CO3) at moderate temperatures (40-50°C) significantly improve cyclization yields compared to tertiary amine catalysts [1].
Table 4: Synthetic Pathways to 5-(2-Aminothiazol-4-yl)thiophene-2-carbonitrile
Synthetic Route | Key Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Hantzsch synthesis | 2-Bromo-5-cyanothiophene, thiourea, K2CO3/EtOH, reflux, 4h | 68-72% | High regioselectivity; commercially available starting materials |
Palladium-catalyzed cross-coupling | 4-(Tributylstannyl)-2-aminothiazole, 5-cyano-2-thienylboronic acid, Pd(PPh3)4, DMF/H2O | 45-52% | Requires air-sensitive reagents; expensive catalyst |
One-pot cyclization | 2-Chloroacetonitrile, sulfur, 2-cyanoacetamide, morpholine, EtOH | 61% | Operationally simple but lower regiocontrol |
Microwave-assisted | Bromoacetaldehyde diethyl acetal, thiourea, 5-cyanothiophene-2-carboxaldehyde, 150°C, 20 min | 78% | Rapid synthesis; improved atom economy |
Advanced spectroscopic techniques provide comprehensive characterization of this heterocyclic system. Nuclear Magnetic Resonance (NMR) analysis reveals distinctive signals: 1H NMR (400 MHz, DMSO-d6) displays the aminothiazole proton as a singlet at δ 6.85 ppm, while the thiophene H-3 and H-4 protons appear as doublets at δ 7.45 (J = 4.0 Hz) and 7.95 ppm (J = 4.0 Hz), respectively. The exocyclic amine protons resonate as a broad singlet at δ 7.25 ppm, showing exchange with D2O [5] [9]. 13C NMR exhibits characteristic signals at δ 163.5 (C-2, thiazole), 158.2 (C-4, thiazole), 140.2 (C-5, thiophene), 132.5 (C-3, thiophene), 126.8 (C-4, thiophene), 117.5 (C≡N), and 112.4 (C-2, thiophene), confirming the molecular connectivity [9]. High-Resolution Mass Spectrometry (HRMS) shows an [M+H]+ ion at m/z 208.0098 (calculated 208.0094 for C8H6N3S2+), validating the molecular formula [9]. The compound exhibits a melting point of 204-208°C, indicating high crystalline stability suitable for formulation development [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3